
Bis(pentane-2,4-dionato-O,O')lead
Descripción general
Descripción
Bis(pentane-2,4-dionato-O,O’)lead: is an organometallic compound with the chemical formula C₁₀H₁₄O₄Pb. It is also known as lead(II) acetylacetonate. This compound is characterized by the presence of lead coordinated to two pentane-2,4-dionato ligands, forming a stable complex. It is commonly used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentane-2,4-dionato-O,O’)lead typically involves the reaction of lead(II) acetate with acetylacetone (pentane-2,4-dione) in an organic solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete formation of the complex. The general reaction can be represented as follows:
Pb(CH₃COO)₂+2CH₃COCH₂COCH₃→Pb(C₅H₇O₂)₂+2CH₃COOH
Industrial Production Methods: Industrial production of bis(pentane-2,4-dionato-O,O’)lead follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization from an appropriate solvent.
Análisis De Reacciones Químicas
Types of Reactions: Bis(pentane-2,4-dionato-O,O’)lead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) complexes.
Reduction: It can be reduced to lead(0) under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using other β-diketones or phosphine ligands.
Major Products Formed:
Oxidation: Lead(IV) acetylacetonate complexes.
Reduction: Metallic lead.
Substitution: New lead complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(pentane-2,4-dionato-O,O’)lead has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Employed in the production of lead-based materials and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of bis(pentane-2,4-dionato-O,O’)lead involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include nucleophilic sites on biomolecules and other chemical species. The pathways involved in its action are primarily related to its coordination chemistry and the stability of the lead-ligand bonds.
Comparación Con Compuestos Similares
Bis(pentane-2,4-dionato-O,O’)zinc: Similar structure but with zinc instead of lead.
Bis(pentane-2,4-dionato-O,O’)copper: Copper analog with different coordination properties.
Bis(pentane-2,4-dionato-O,O’)calcium: Calcium-based complex with distinct reactivity.
Uniqueness: Bis(pentane-2,4-dionato-O,O’)lead is unique due to the presence of lead, which imparts specific chemical and physical properties not found in its zinc, copper, or calcium analogs. These properties include higher density, different redox behavior, and distinct coordination chemistry.
Propiedades
IUPAC Name |
lead(2+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Pb/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUWSQNTAFLDC-FDGPNNRMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15282-88-9 | |
| Record name | Bis(pentane-2,4-dionato-O,O')lead | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015282889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pentane-2,4-dionato-O,O')lead | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


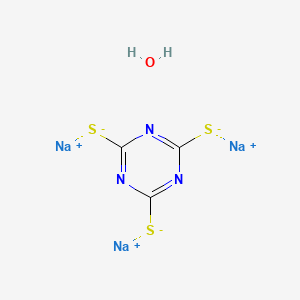
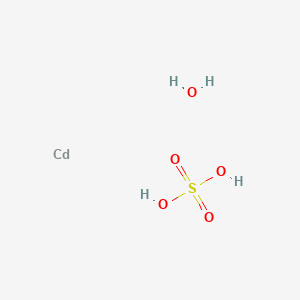
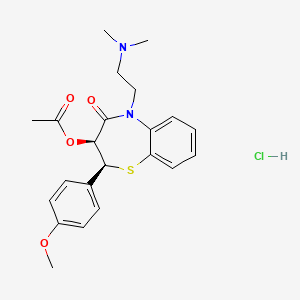



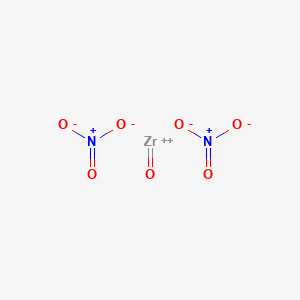
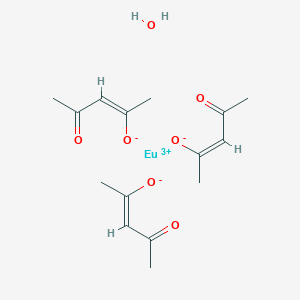

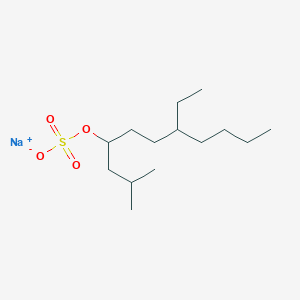
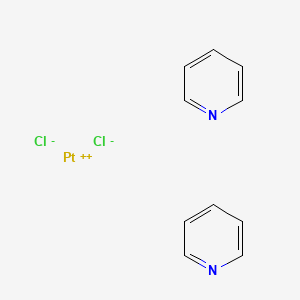

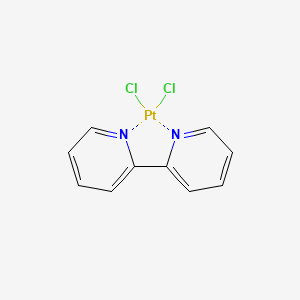
![(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B7801441.png)
